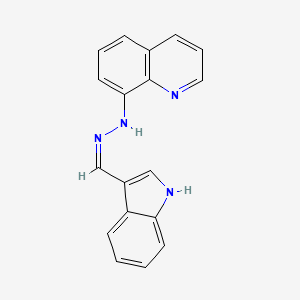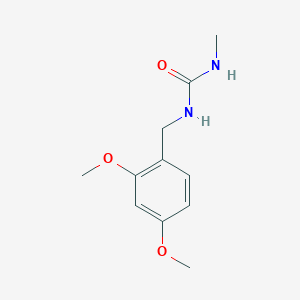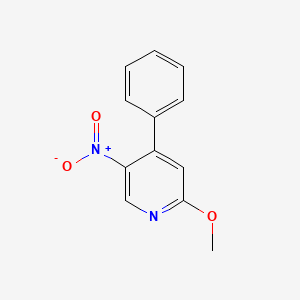
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene typically involves the bromination of 3,6-bis(dodecyloxy)naphthalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Analyse Chemischer Reaktionen
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene involves its interaction with specific molecular targets. The bromine atoms and dodecyloxy groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene can be compared with other similar compounds, such as:
2,6-Dibromonaphthalene: Similar in structure but lacks the dodecyloxy groups, leading to different chemical properties and applications.
3,6-Dibromo-2,7-bis(dodecyloxy)naphthalene: A positional isomer with different reactivity and applications.
2,7-Dibromo-3,6-dimethoxynaphthalene: Similar but with methoxy groups instead of dodecyloxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains, which influence its physical and chemical properties .
Eigenschaften
Molekularformel |
C34H54Br2O2 |
|---|---|
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
2,7-dibromo-3,6-didodecoxynaphthalene |
InChI |
InChI=1S/C34H54Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-27-30-28-34(32(36)26-29(30)25-31(33)35)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChI-Schlüssel |
XZFOPFBGMIZWMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC2=CC(=C(C=C2C=C1Br)Br)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)

![1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14121888.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121902.png)
![N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B14121910.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)

